Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester
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Overview
Description
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester is a chemical compound with the molecular formula C7H9F6O5P. It is also known by its IUPAC name, methyl (bis(2,2,2-trifluoroethoxy)phosphoryl)acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester typically involves the reaction of bis(2,2,2-trifluoroethyl) phosphite with methyl bromoacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase-transfer catalyst like 18-crown-6 . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Substituted esters or amides.
Hydrolysis: Acetic acid and bis(2,2,2-trifluoroethoxy)phosphoryl alcohol.
Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction.
Scientific Research Applications
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester involves its ability to participate in phosphoryl group transfer reactions. The trifluoroethoxy groups enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes . The molecular targets and pathways involved would depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Bis(2,2,2-trifluoroethyl) phosphite: A related compound used in the synthesis of phosphorylated esters.
Methyl bis(2,2,2-trifluoroethoxy)phosphorylacetate: A brominated derivative with different reactivity.
Uniqueness
Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester is unique due to its specific combination of trifluoroethoxy groups and a phosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
132549-38-3 |
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Molecular Formula |
C7H9F6O6P |
Molecular Weight |
334.11 g/mol |
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryloxy]acetate |
InChI |
InChI=1S/C7H9F6O6P/c1-16-5(14)2-17-20(15,18-3-6(8,9)10)19-4-7(11,12)13/h2-4H2,1H3 |
InChI Key |
ALBNIEHJDGIWBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COP(=O)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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